5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride
Description
This compound belongs to the benzofuranol class, characterized by a fused benzene and furan ring system. The core structure is substituted at the 3-position with a 2,4-dimethoxybenzoyl group and at the 4-position with a dimethylaminomethyl moiety, forming a hydrochloride salt. Key features include:
- Physicochemical properties: As a hydrochloride salt, it likely exhibits high crystallinity and improved aqueous solubility compared to the free base.
Properties
CAS No. |
29538-96-3 |
|---|---|
Molecular Formula |
C20H22ClNO5 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
[3-(2,4-dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H21NO5.ClH/c1-21(2)10-14-16(22)7-8-17-19(14)15(11-26-17)20(23)13-6-5-12(24-3)9-18(13)25-4;/h5-9,11,22H,10H2,1-4H3;1H |
InChI Key |
PDDRPFOKIHMPAC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=C(C=C(C=C3)OC)OC)O.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities and are analyzed for comparative insights:
Pharmacological Activity Comparisons
- Target Compound: The dimethylaminomethyl group may enhance binding to amine receptors (e.g., serotonin or histamine receptors), while the 2,4-dimethoxybenzoyl group could contribute to antioxidant or anti-inflammatory activity.
- L-670,630: Demonstrates potent 5-lipoxygenase inhibition (IC₅₀ ~10 nM) due to hydrophobic substituents .
- Flavone Derivative [16146-81-9]: Flavones often target kinases or estrogen receptors. The dimethylaminomethyl group here may improve membrane permeability .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like 5-Benzofuranol (logP ~1.28) .
- Melting Point: Parent 5-Benzofuranol melts at 186–187°C ; the hydrochloride salt likely exceeds 200°C due to ionic lattice stability.
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